1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide
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Overview
Description
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide is a complex organophosphorus compound It is characterized by its unique structure, which includes both nitrogen and phosphorus atoms within a cyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the cyclic framework: This involves the reaction of phosphorus and nitrogen-containing precursors to form the diazadiphosphocine ring.
Introduction of phenyl groups: Phenyl groups are introduced to the cyclic framework through substitution reactions.
Formation of disulfide bonds: The final step involves the formation of disulfide bonds to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphine oxides, while reduction may yield phosphines.
Scientific Research Applications
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide
- 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dichloride
Uniqueness
1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-disulfide is unique due to its disulfide bonds, which impart distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in specific applications, such as in the stabilization of polymers and as a ligand in catalysis.
Properties
CAS No. |
85684-40-8 |
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Molecular Formula |
C28H28N2P2S2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
1,3,5,7-tetraphenyl-3,7-bis(sulfanylidene)-1,5,3λ5,7λ5-diazadiphosphocane |
InChI |
InChI=1S/C28H28N2P2S2/c33-31(27-17-9-3-10-18-27)21-29(25-13-5-1-6-14-25)22-32(34,28-19-11-4-12-20-28)24-30(23-31)26-15-7-2-8-16-26/h1-20H,21-24H2 |
InChI Key |
DKZHGUKZHWZGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CP(=S)(CN(CP1(=S)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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